REACTION_CXSMILES
|
Cl[C:2]1[C:3]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)=[CH:4][C:5]([F:8])=[N:6][CH:7]=1.[Cl:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1B(O)O.[O-]P([O-])([O-])=O.[K+].[K+].[K+].COC1C=CC=C(OC)C=1C1C=CC=CC=1P(C1CCCCC1)C1CCCCC1>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd]>[Cl:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[C:2]1[C:3]([C:9]2[CH:14]=[CH:13][C:12]([Cl:15])=[CH:11][CH:10]=2)=[CH:4][C:5]([F:8])=[N:6][CH:7]=1 |f:2.3.4.5,7.8.9.10.11|
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Name
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|
Quantity
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0.71 g
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Type
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reactant
|
Smiles
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ClC=1C(=CC(=NC1)F)C1=CC=C(C=C1)Cl
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Name
|
|
Quantity
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0.55 g
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Type
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reactant
|
Smiles
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ClC1=C(C=CC=C1)B(O)O
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Name
|
K3PO4
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Quantity
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1.24 g
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Type
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reactant
|
Smiles
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[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
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Name
|
|
Quantity
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0.12 g
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Type
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reactant
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Smiles
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COC=1C=CC=C(C1C=2C=CC=CC2P(C3CCCCC3)C4CCCCC4)OC
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Name
|
|
Quantity
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0.134 g
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Type
|
catalyst
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Smiles
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C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]
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Control Type
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UNSPECIFIED
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Setpoint
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95 °C
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Type
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CUSTOM
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Details
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The reaction mixture was stirred at 95° C. for 16 h
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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To a flame-dried tube was placed
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Type
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CUSTOM
|
Details
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The reaction vessel was then purged with argon three times
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Type
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CUSTOM
|
Details
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before degassed toluene (15 mL)
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Type
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ADDITION
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Details
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was added in, and
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Type
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CUSTOM
|
Details
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sealed
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Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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CUSTOM
|
Details
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the reaction mixture was partitioned between EtOAc and water
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with EtOAc (30 mL×3)
|
Type
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WASH
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Details
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The combined organic was washed with saturated aqueous NaCl
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Type
|
DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
|
CUSTOM
|
Details
|
The crude product was purified
|
Type
|
WASH
|
Details
|
eluting with a gradient of EtOAc (0-10%) in hexanes
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C=1C(=CC(=NC1)F)C1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.33 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 35.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |